4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione
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Overview
Description
4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Introduction of the piperazine moiety: The triazole intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired compound.
Final product isolation: The reaction mixture is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Biological Research: It has been investigated for its neuroprotective and anti-inflammatory properties, making it relevant in the study of neurodegenerative diseases and inflammatory conditions.
Industrial Applications: The compound’s unique chemical structure allows it to be used as a building block for the synthesis of other complex molecules, which can be utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. As an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activation by endogenous catecholamines like norepinephrine and epinephrine. This results in the relaxation of smooth muscles in blood vessels and the lower urinary tract, leading to reduced blood pressure and alleviation of symptoms associated with benign prostatic hyperplasia .
Comparison with Similar Compounds
4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
Trazodone: Another alpha1-adrenergic receptor antagonist with a similar piperazine moiety, used primarily as an antidepressant.
Naftopidil: A compound with a similar mechanism of action, used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used for the treatment of hypertension.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-3-22-16(18-19-17(22)24)8-9-20-10-12-21(13-11-20)14-6-4-5-7-15(14)23-2/h4-7H,3,8-13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGWIPRDYYVDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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